REACTION_CXSMILES
|
CS(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[CH3:17][CH:18](O)[CH3:19]>>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([O:14][CH:18]([CH3:19])[CH3:17])=[O:13]
|
Name
|
|
Quantity
|
318 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the excess 2-propanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (about 1000 ml) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (about 1200 ml)
|
Type
|
WASH
|
Details
|
The extract was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a purple oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized on seeding
|
Type
|
CUSTOM
|
Details
|
The product was reprecipitated from dilute hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
The resulting crystals after drying melted at 50.5°-52° C. (170 g, 75% yield)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C(=O)OC(C)C)C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |